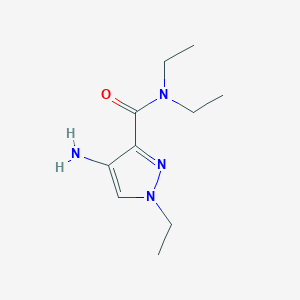![molecular formula C22H25N3O3 B2419084 (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415540-93-9](/img/structure/B2419084.png)
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone, also known as AZD-3965, is a small molecule inhibitor of the monocarboxylate transporter 1 (MCT1). It has been studied for its potential use in cancer treatment, as it inhibits the uptake of lactate by cancer cells, which is necessary for their survival and proliferation.
Mécanisme D'action
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone inhibits the monocarboxylate transporter 1 (MCT1), which is responsible for the uptake of lactate by cancer cells. Lactate is produced by cancer cells as a byproduct of glycolysis, and is then transported out of the cell by MCT1. This lactate is then taken up by neighboring cancer cells, where it is used as a source of energy and to maintain a favorable intracellular pH. By inhibiting MCT1, this compound prevents the uptake of lactate, leading to a decrease in intracellular pH and energy depletion, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In a study published in Molecular Cancer Therapeutics, this compound was found to decrease lactate uptake and increase lactate secretion in cancer cells, leading to a decrease in intracellular pH and an increase in extracellular acidity. This increase in extracellular acidity was found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin. Another study published in Oncotarget demonstrated that this compound inhibits the Warburg effect, which is a metabolic process that allows cancer cells to survive in low oxygen conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments is that it has been shown to be effective in inhibiting the growth of several types of cancer cells. Another advantage is that it can be used in combination with other chemotherapy drugs to enhance their efficacy. However, one limitation of using this compound in lab experiments is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
Orientations Futures
There are several future directions for the study of (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone. One direction is to further investigate its efficacy in different types of cancer cells. Another direction is to study its potential use in combination with other chemotherapy drugs in clinical trials. Additionally, more research is needed to understand the mechanism of action of this compound, and to identify potential biomarkers that can be used to predict its efficacy in cancer treatment. Finally, there is a need to develop more potent and selective inhibitors of MCT1, which may have greater efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis method of (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been described in several research articles. One such method involves the reaction of 2,4-dimethoxyphenylboronic acid with (2-bromoethyl)benzene in the presence of palladium catalyst to form 2-(2-bromoethyl)-4-methoxyphenylboronic acid. This compound is then reacted with 1-(2-propan-2-ylbenzimidazol-1-yl)ethanone in the presence of cesium carbonate and palladium catalyst to form this compound.
Applications De Recherche Scientifique
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In a study published in Cancer Research, this compound was found to inhibit the growth of breast cancer cells both in vitro and in vivo. Another study published in Oncotarget demonstrated that this compound inhibits the growth of lung cancer cells by inducing apoptosis and inhibiting the Warburg effect.
Propriétés
IUPAC Name |
(2,4-dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14(2)21-23-18-7-5-6-8-19(18)25(21)15-12-24(13-15)22(26)17-10-9-16(27-3)11-20(17)28-4/h5-11,14-15H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBCPYCIZXJWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2419002.png)
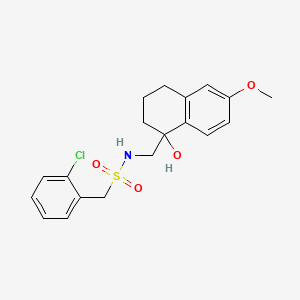
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419006.png)
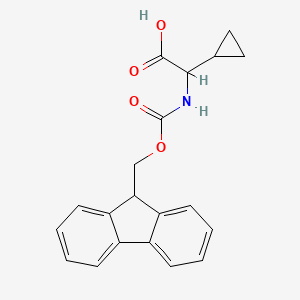
![3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride](/img/structure/B2419010.png)
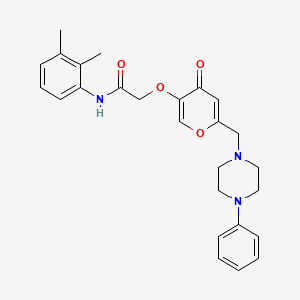
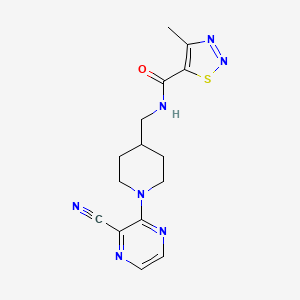
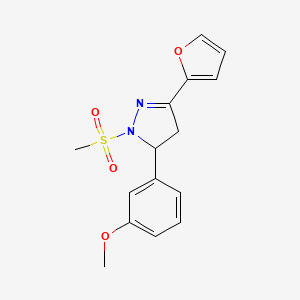
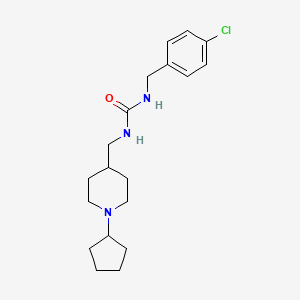

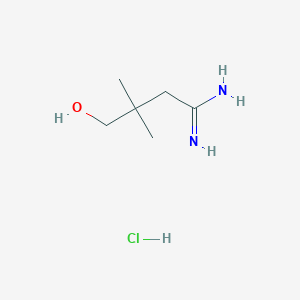

![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
